molecular formula C12H22N2O B2461381 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one CAS No. 1824055-90-4

1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one

Cat. No.: B2461381
CAS No.: 1824055-90-4
M. Wt: 210.321
InChI Key: HWVMIISPGNJXCF-UHFFFAOYSA-N
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Description

1-{2-Methyl-2,9-diazaspiro[55]undecan-9-yl}ethan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane framework

Mechanism of Action

Target of Action

The primary target of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery and plays a key role in a variety of diseases, including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The compound interacts with the METTL3/METTL14 protein complex, inhibiting its function . The METTL3/METTL14 complex is responsible for installing the methyl mark on RNA, a process that is crucial for gene expression regulation . By inhibiting this complex, the compound can affect the methylation status of RNA and thus influence gene expression .

Biochemical Pathways

The compound affects the m6A methylation pathway . This pathway is involved in various biological processes, ranging from splicing to translation, stability, and degradation of RNA . By inhibiting the METTL3/METTL14 complex, the compound can disrupt the normal functioning of this pathway, leading to changes in gene expression .

Pharmacokinetics

The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It has been reported to have mediocre stability toward enzymatic degradation, with half-lives lower than 12 minutes upon incubation with rat liver microsomes . This suggests that the compound may have a relatively short half-life in the body, which could affect its bioavailability .

Result of Action

The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This indicates that the compound can effectively inhibit the METTL3/METTL14 complex and thus alter the methylation status of RNA .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by the presence of certain enzymes, as suggested by its relatively short half-life in the presence of rat liver microsomes

Preparation Methods

The synthesis of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one typically involves the formation of the spirocyclic core followed by functionalization. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable diamine with a ketone can lead to the formation of the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents such as alkyl halides can introduce new functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler components

Scientific Research Applications

1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one, also known as a spirocyclic compound, has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H22N2O
  • Molecular Weight : 210.32 g/mol
  • CAS Number : 1824055-90-4

The primary mechanism of action for this compound involves its interaction with the METTL3/METTL14 protein complex, which plays a crucial role in the m6A methylation pathway. This interaction inhibits the function of the complex, leading to a reduction in m6A levels on polyadenylated RNA in various cell lines, including MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound can reduce cell proliferation in cancer cell lines by modulating RNA methylation processes. Specifically, it has shown efficacy against leukemia and prostate cancer cells by targeting m6A methylation pathways .
  • Potential Therapeutic Applications : Beyond oncology, compounds related to this structure have been explored for their effects on obesity, pain management, and various immune system disorders . The unique spirocyclic structure allows for interactions with multiple biological macromolecules.

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Reference
AntiproliferativeMOLM-13Not specified
AntiproliferativePC-3Not specified
Obesity TreatmentVariousNot specified

Case Study: Anticancer Efficacy

In a study focusing on the anticancer properties of spirocyclic compounds similar to this compound, researchers evaluated its impact on proliferation rates in various cancer cell lines. The results indicated significant inhibition of cell growth in both acute myeloid leukemia and prostate cancer models. The modulation of m6A methylation was confirmed through biochemical assays that measured RNA modifications post-treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, environmental factors such as enzyme presence can influence its stability and efficacy; for instance, it exhibits a relatively short half-life when exposed to rat liver microsomes.

Properties

IUPAC Name

1-(2-methyl-2,9-diazaspiro[5.5]undecan-9-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-11(15)14-8-5-12(6-9-14)4-3-7-13(2)10-12/h3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVMIISPGNJXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CCCN(C2)C)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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